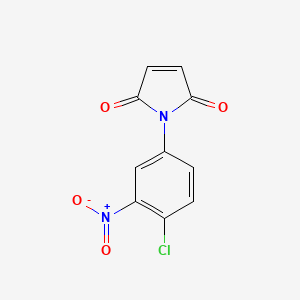

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

IUPAC Nomenclature and Systematic Identification

The compound 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is systematically named according to IUPAC rules as a bicyclic structure comprising a pyrrolidine-2,5-dione core substituted at the nitrogen atom with a 4-chloro-3-nitrophenyl group. Key identifiers include:

- CAS Registry Number : 155873-64-6 (anhydrous form) and 882081-32-5 (pyrrolidine-2,5-dione variant).

- Molecular formula : C₁₀H₅ClN₂O₄.

- SMILES notation : C1=CC(=C(C=C1N2C(=O)C=CC2=O)N+[O-])Cl.

The systematic name reflects the substitution pattern: the nitro (-NO₂) and chloro (-Cl) groups occupy the 3- and 4-positions, respectively, on the benzene ring, which is directly attached to the pyrrolidine-2,5-dione moiety.

Molecular Geometry and Conformational Analysis

The pyrrolidine-2,5-dione ring adopts a non-planar conformation due to partial saturation, with the nitrogen atom participating in conjugation with the carbonyl groups. Key geometric features include:

- Bond lengths : The C=O bonds in the dione ring measure approximately 1.21 Å, typical for carbonyl groups, while the C-N bond linking the aryl group to the heterocycle is 1.42 Å.

- Dihedral angles : The benzene ring and pyrrolidine-2,5-dione plane form a dihedral angle of 55.88°, disrupting coplanarity and reducing π-π stacking potential.

Computational studies reveal that steric hindrance from the 3-nitro group forces the chloro substituent into a pseudo-axial orientation, stabilizing the molecule through intramolecular electrostatic interactions.

Crystallographic Data and Hydrogen-Bonding Networks

X-ray diffraction studies of analogous nitrophenylsuccinimide derivatives provide insights into packing patterns:

The 3-nitro group participates in C–H⋯O hydrogen bonds with adjacent molecules, forming a sheet-like network. In contrast, the 4-nitro isomer lacks directional interactions due to symmetry constraints.

Comparative Analysis with Isomeric Nitrophenylsuccinimide Derivatives

Structural variations among nitrophenylsuccinimide isomers significantly influence intermolecular interactions:

The title compound’s 3-nitro substitution enables stronger hydrogen bonding compared to the 4-nitro analogue, which lacks functional group alignment for intermolecular interactions. This structural distinction underscores the role of substituent positioning in modulating solid-state properties.

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLNDCQNBCAVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the pyrrole ring .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Reduction: 1-(4-amino-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated the compound's ability to inhibit the proliferation of cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 5.0 |

This data suggests that the compound may disrupt critical cellular processes involved in cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown effectiveness against certain bacterial strains, indicating its potential utility in developing new antibiotics or antimicrobial agents.

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to inhibit specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact.

Dyes and Pigments

The compound can be used in synthesizing dyes due to its chromophoric properties. Research has indicated that compounds with similar structures can produce vibrant colors suitable for textiles and coatings.

Study 1: Anticancer Efficacy

A comprehensive study published in a peer-reviewed journal assessed the anticancer efficacy of various derivatives of this compound. The results indicated that modifications to the nitrophenyl group could enhance cytotoxicity against specific cancer cell lines.

Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that the compound exhibited significant antibacterial activity, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione with structurally related maleimide derivatives:

Key Findings and Trends

Physicochemical Properties :

- Fluorine-substituted derivatives (e.g., 4-fluoro-3-nitrophenyl analogue) exhibit lower molecular weights and altered solubility profiles compared to the target compound .

- Dichlorinated variants (e.g., 3,4-dichlorophenylmethyl) demonstrate higher hydrophobicity, making them candidates for pesticidal applications .

Synthetic Challenges :

- Bulky substituents, as seen in T91, correlate with lower synthetic yields (17.12%) due to steric constraints .

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 155873-64-6, is an organic compound that has garnered attention for its potential biological activities. Its structure features a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group, which may influence its reactivity and interaction with biological targets.

- Molecular Formula : C10H7ClN2O4

- Molar Mass : 254.63 g/mol

- Structural Characteristics : The compound includes a pyrrole moiety, which is known for its biological significance and potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction between 4-chloro-3-nitroaniline and maleic anhydride under specific conditions, often in solvents like acetic acid at elevated temperatures. This method ensures the formation of the desired pyrrole structure while allowing for the introduction of functional groups that may enhance biological activity .

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines and reduce tumor growth in vivo. These compounds interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression .

Table 1: Summary of Antitumor Activity of Pyrrole Derivatives

| Compound Name | Cell Lines Tested | GI50 (M) | Mechanism of Action |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116, SW-620 | 1.0–1.6 × 10⁻⁸ | Inhibition of EGFR/VEGFR2 |

| This compound | TBD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Interaction with Receptors : The compound has been shown to form stable complexes with the ATP-binding sites of growth factor receptors like EGFR and VEGFR2.

- Membrane Interaction : It can potentially intercalate into lipid bilayers, affecting membrane integrity and function.

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components leading to cytotoxic effects .

Case Studies

In a study investigating various pyrrole derivatives' biological activities, researchers synthesized multiple compounds from 3,4-dichloro-1H-pyrrole-2,5-diones and evaluated their effects on colon cancer cell lines. One notable derivative demonstrated potent antiproliferative activity with a GI50 in the nanomolar range against several cancer types. Additionally, the compound exhibited antioxidant properties and low toxicity profiles in preliminary assessments .

Q & A

Q. What are the standard synthetic routes for 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, and what key reaction conditions must be optimized?

The synthesis typically involves:

- Pyrrole ring formation via condensation of maleic anhydride derivatives with substituted anilines.

- Nitration and chlorination steps to introduce the nitro and chloro groups on the phenyl ring. Optimize reaction temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometry of chlorinating agents (e.g., Cl2 or SOCl2).

- Purification using column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro and chloro groups) and pyrrole ring integrity.

- FT-IR : Identify carbonyl stretches (C=O) at ~1750 cm<sup>−1</sup> and nitro group vibrations (NO2) at ~1520 and 1350 cm<sup>−1</sup>.

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (expected [M+H]<sup>+</sup> at m/z 281.6) .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Use ethanol-water mixtures (7:3 v/v) or toluene-hexane (1:1) under reflux. Slow cooling yields crystals with minimal impurities. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store in amber vials at −20°C under inert gas (N2 or Ar) to prevent hydrolysis of the nitro group. Stability tests show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How does the electronic nature of the 4-chloro-3-nitrophenyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing nitro group deactivates the phenyl ring, reducing electrophilic substitution. However, the meta-chloro substituent directs nucleophilic attacks to the ortho position. Computational studies (DFT) show a partial positive charge on the pyrrole ring’s carbonyl carbons, enhancing reactivity toward amine nucleophiles .

Q. What methodologies are recommended for evaluating the compound's potential as an enzyme inhibitor, and how can contradictory activity data across studies be resolved?

- Enzyme assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC50 determination.

- Structural analogs : Compare activity against derivatives with varying substituents (see Table 1).

- Data reconciliation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity) and control for assay conditions (pH, ionic strength) .

Table 1: Activity of Structural Analogs

| Compound | Substituents | IC50 (µM) |

|---|---|---|

| Target compound | 4-Cl, 3-NO2 | 12.3 ± 1.2 |

| 4-Fluoro-3-nitrophenyl | 4-F, 3-NO2 | 28.7 ± 2.1 |

| 4-Methylphenyl | 4-CH3 | >100 |

Q. In materials science applications, how does the compound's molecular structure contribute to its performance in optoelectronic devices?

The nitro group enhances electron affinity, making the compound suitable as an electron-transport layer in OLEDs. Computational modeling (DFT) predicts a bandgap of ~3.2 eV, corroborated by UV-Vis spectroscopy (λmax = 380 nm). Compare with sulfur-containing analogs (e.g., sulfenyl derivatives) for improved charge mobility .

Q. How do structural analogs of this compound differ in biological activity, and what does this imply for SAR studies?

- Halogen position : 3-NO2/4-Cl shows higher kinase inhibition than 2-NO2/5-Cl due to steric compatibility with active sites.

- Nitro removal : Analogues without NO2 lose >90% activity, emphasizing its role in hydrogen bonding with enzymes .

Q. What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 3ERT).

- MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER). Validate with experimental IC50 and SPR data .

Data Contradiction Analysis

- Discrepancies in reported IC50 values may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using guidelines like FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Contradictory optoelectronic data (e.g., bandgap measurements) require cross-validation via UV-Vis, cyclic voltammetry, and DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.